Methyl 5-chloro-4-nitrothiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-4-nitrothiophene-2-carboxylate: is an organic compound with the molecular formula C6H4ClNO4S and a molar mass of 221.62 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features both chloro and nitro substituents on the thiophene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-4-nitrothiophene-2-carboxylate can be synthesized through the reaction of 5-chloro-4-nitrothiophene-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction typically involves refluxing the reactants under acidic conditions to facilitate esterification .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes, where the carboxylic acid precursor is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and nitro groups on the thiophene ring make it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfoxides and Sulfones: Oxidation of the thiophene ring results in sulfoxides and sulfones.
Scientific Research Applications
Chemistry: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in antimicrobial and anti-inflammatory activities .
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its reactivity and functional groups make it a valuable intermediate in the production of active ingredients for crop protection .
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-nitrothiophene-2-carboxylate is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be substituted by nucleophiles. These transformations enable the compound to interact with biological targets, such as enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Methyl 5-chloro-4-nitrobenzoate: Similar in structure but with a benzene ring instead of a thiophene ring.
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-chloro-4-nitrothiophene-2-carboxylate is unique due to the presence of both chloro and nitro groups on the thiophene ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-chloro-4-nitrothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSXVHIIYIMVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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